Éther monododécylique de polyéthylène glycol

Vue d'ensemble

Description

An alkyl polyglycol ether of LAURYL ALCOHOL, chemically defined as an alcohol ethoxylate having an average alkyl chain of 12???14 carbon atoms, and an ethylene oxide chain of 9 ethylene oxide units. It is used as a detergent, and medically as a local anesthetic, and as a sclerosing agent for the treatment of ESOPHAGEAL AND GASTRIC VARICES and VARICOSE VEINS.

Applications De Recherche Scientifique

Formulations pharmaceutiques

Éther monododécylique de polyéthylène glycol: est utilisé comme agent solubilisant dans les formulations pharmaceutiques . Il améliore la biodisponibilité et l'efficacité thérapeutique des médicaments peu solubles en augmentant leur solubilité et leur vitesse de dissolution. De plus, il sert d'agent dispersant dans la préparation des suspensions et des émulsions, assurant une distribution uniforme des principes pharmaceutiques actifs.

Chromatographie

En science de la séparation, en particulier en chromatographie, l'éther monododécylique de polyéthylène glycol est utilisé comme modificateur de phase mobile . Il modifie la rétention des macromolécules et maintient la stabilité de leur structure pendant le processus de séparation. Ce composé est efficace en électrophorèse capillaire comme revêtement permanent pour les capillaires en silice fondue, empêchant l'adsorption des protéines et assurant une meilleure récupération et séparation des protéines.

Recherche biomédicale

This compound: joue un rôle crucial dans la recherche biomédicale. Il est un composant des particules lipidiques d'acide nucléique stables (SNALP) utilisées pour encapsuler l'ARNsi pour des applications in vivo . Cela facilite la délivrance du matériel génétique thérapeutique aux cellules cibles, une technique clé en thérapie génique.

Mécanisme D'action

Target of Action

Polyethylene glycol monododecyl ether, also known as Polidocanol , primarily targets the skin and hair . It acts as a mild surfactant, cleansing these areas without causing irritation or dryness . It also targets the intercellular regions of the stratum corneum , the outermost layer of the skin.

Mode of Action

Polyethylene glycol monododecyl ether interacts with its targets by increasing fluidity and solubilizing lipid components . It can also bind to keratin filaments, causing a disruption within corneocytes . This interaction results in an improved texture and stability of emulsions and creams .

Biochemical Pathways

It is known that the compound can penetrate into the intercellular regions of the stratum corneum . This penetration likely affects the biochemical pathways related to skin hydration and barrier function.

Pharmacokinetics

It is known that the compound is used as a solubilizing agent in the formulation of poorly soluble drugs . This suggests that it may enhance the bioavailability of these drugs by increasing their solubility and dissolution rate .

Result of Action

The primary result of polyethylene glycol monododecyl ether’s action is the cleansing of the skin and hair without causing irritation or dryness . It also improves the texture and stability of emulsions and creams . When used in drug formulations, it can enhance the therapeutic efficacy of poorly soluble drugs .

Action Environment

The action of polyethylene glycol monododecyl ether can be influenced by various environmental factors. For instance, its effectiveness as a surfactant may be affected by the presence of other substances in a formulation . Additionally, its stability could be influenced by factors such as temperature and pH . .

Analyse Biochimique

Biochemical Properties

Polyethylene glycol monododecyl ether plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubilization and stabilization . For instance, it can bind to keratin filaments, causing a disruption within corneocytes . This interaction increases the fluidity and solubilizes lipid components, enhancing the penetration of chemicals incorporated in various formulations .

Cellular Effects

Polyethylene glycol monododecyl ether influences various cellular processes. It can penetrate into the intercellular regions of the stratum corneum, increasing the fluidity and solubilizing lipid components . This compound also binds to keratin filaments, causing a disruption within corneocytes . These interactions can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function .

Molecular Mechanism

The molecular mechanism of polyethylene glycol monododecyl ether involves its ability to penetrate the intercellular regions of the stratum corneum and bind to keratin filaments . This binding causes a disruption within corneocytes, increasing the fluidity and solubilizing lipid components . Additionally, polyethylene glycol monododecyl ether can form non-covalent complexes with monovalent cations such as sodium, potassium, rubidium, and cesium, affecting the equilibrium constants of biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of polyethylene glycol monododecyl ether can change over time. The compound is stable under inert gas conditions and should be stored in a cool and dark place to prevent degradation . Long-term exposure to polyethylene glycol monododecyl ether can lead to cytotoxicity in certain cell lines, such as human cervical cancer cells (HeLa) and fibroblasts derived from mice (L929) . These effects highlight the importance of monitoring the stability and degradation of the compound in experimental settings.

Dosage Effects in Animal Models

The effects of polyethylene glycol monododecyl ether vary with different dosages in animal models. At high doses, the compound can exhibit toxic or adverse effects . For example, polyethylene glycol derivatives have been shown to cause metabolic acidosis, increased serum calcium, renal failure, and cytotoxicity in various studies . These findings underscore the need for careful dosage optimization in animal studies to avoid potential toxicity.

Metabolic Pathways

Polyethylene glycol monododecyl ether is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The main metabolic pathway of polyethylene glycol polymers involves the oxidation of the terminal alcohol group to a carboxylic acid group . This pathway is crucial for understanding the compound’s metabolic fate and its impact on biochemical reactions.

Transport and Distribution

Polyethylene glycol monododecyl ether is transported and distributed within cells and tissues through various mechanisms. It is soluble in water and most organic solvents, allowing it to interact with transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of polyethylene glycol monododecyl ether is influenced by its amphiphilic nature and solubility in water and organic solvents . The compound can penetrate the intercellular regions of the stratum corneum and bind to keratin filaments, causing a disruption within corneocytes . These interactions can direct the compound to specific compartments or organelles, affecting its activity and function within the cell .

Propriétés

IUPAC Name |

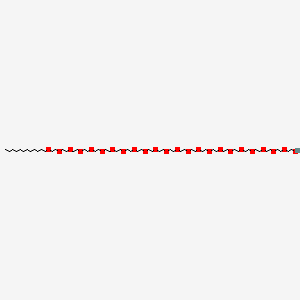

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H118O24/c1-2-3-4-5-6-7-8-9-10-11-13-60-15-17-62-19-21-64-23-25-66-27-29-68-31-33-70-35-37-72-39-41-74-43-45-76-47-49-78-51-53-80-55-57-82-58-56-81-54-52-79-50-48-77-46-44-75-42-40-73-38-36-71-34-32-69-30-28-67-26-24-65-22-20-63-18-16-61-14-12-59/h59H,2-58H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQAICDLOKRSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H118O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68439-50-9 | |

| Record name | Alcohols, C12-14, ethoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-14, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols C12-14, ethoxylated (>2-5EO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the length of the polyethylene oxide (PEO) chain in polyethylene glycol monododecyl ether affect its ability to enhance the uptake of substances into plant leaves?

A1: Research has demonstrated a correlation between the length of the PEO chain and the effectiveness of polyethylene glycol monododecyl ether as an adjuvant in foliar uptake. Specifically, polyethylene glycol monohexadecyl ethers with 7 to 20 ethylene oxide (EO) units, polyethylene glycol monooctadecyl ethers with 10 to 20 EO units, and polyethylene glycol monooctadecenyl ethers with 6 to 20 EO units effectively enhanced the uptake of dimethomorph into cucumber leaves. [] Interestingly, polyethylene glycol monododecyl ethers with 7 to 9 EO units were less effective, highlighting the role of the PEO chain length in influencing the compound's interaction with plant cuticles. []

Q2: Can polyethylene glycol monododecyl ether form multilayers at the air-water interface, and if so, what factors influence this behavior?

A2: Yes, studies using neutron reflectivity have shown that polyethylene glycol monododecyl ether can form multilayers at the air-water interface in the presence of Al(3+) counterions (introduced as AlCl3). [] The formation of these multilayers is driven by the complexation between the surfactant and the Al(3+) ions. [] Furthermore, the size of the polyethylene oxide group in the surfactant molecule plays a significant role in this process. Larger polyethylene oxide groups hinder the formation of surfactant/Al(3+) complexes, requiring higher concentrations of both surfactant and AlCl3 to initiate multilayer formation. []

Q3: How does polyethylene glycol monododecyl ether impact the biodegradation of benzo[a]pyrene by the white-rot fungus Phlebia acerina?

A3: Research has shown that the addition of polyethylene glycol monododecyl ether (specifically Brij 30) significantly enhances the biodegradation of the persistent environmental pollutant benzo[a]pyrene by the white-rot fungus Phlebia acerina S-LWZ20190614-6. [] Adding 1 or 2 g/L of Brij 30 resulted in nearly complete biodegradation of benzo[a]pyrene. [] This effect is attributed to the surfactant's ability to increase the bioavailability of the pollutant to the fungus, though the exact mechanism requires further investigation.

Q4: Can you provide information about the critical micelle concentration (CMC) of polyethylene glycol monododecyl ether and how it's determined?

A4: The critical micelle concentration (CMC) is a key characteristic of surfactants like polyethylene glycol monododecyl ether. It represents the concentration above which micelles start to form in a solution. A study successfully employed the fluorescence intensity of Auramine, a fluorescent probe, to accurately determine the CMC of various surfactants, including polyethylene glycol monododecyl ether. [] The CMC values obtained through this method aligned well with those determined using the traditional surface tension method. []

Q5: What are the potential applications of polyethylene glycol monododecyl ether in drug delivery?

A5: While the provided abstracts don't delve into specific drug delivery applications for polyethylene glycol monododecyl ether, its properties as a nonionic surfactant suggest potential uses. Surfactants are often employed in drug formulations to enhance the solubility and bioavailability of poorly soluble drugs. Additionally, they can be incorporated into drug delivery systems like nanoparticles and liposomes, potentially improving drug targeting and controlled release. Further research is needed to explore the specific advantages and limitations of polyethylene glycol monododecyl ether in these applications.

Q6: Has polyethylene glycol monododecyl ether been reported to cause allergic contact dermatitis?

A6: Yes, there is at least one documented case report of allergic contact dermatitis attributed to polyethylene glycol monododecyl ether. [] A 62-year-old male developed dermatitis on his neck and face after using a towel treated with the compound. [] Patch testing confirmed the delayed-type allergic reaction to polyethylene glycol monododecyl ether. [] This case highlights the potential for sensitization and allergic reactions to this compound.

Q7: What analytical techniques are used to quantify polyethylene glycol monododecyl ether?

A7: Gas chromatography, particularly after a derivatization step like silylation, is a suitable technique for quantifying polyethylene glycol monododecyl ether. [] This method allows for the separation and detection of different polyethylene glycol oligomers based on their varying chain lengths. Accurate quantification is crucial for quality control in manufacturing and for understanding the compound's behavior in various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.